Trielaidin
Trielaidin
1,2,3-Trielaidoyl glycerol is a triacylglycerol that contains elaidic acid at the sn-1, sn-2, and sn-3 positions. Dietary administration of 1,2,3-trielaidoyl glycerol reduces serum cholesterol levels in rats compared to corn oil-fed control animals. 1,2,3-Trielaidoyl glycerol has been used as a substrate to determine the substrate specificity of S. rimosus extracellular lipase.
Trielaidin is a triglyceride formed by esterification of the three hydroxy groups of glycerol with elaidic acid. It derives from an elaidic acid.
(Z)-9-Octadecenoic acid 1,2,3-propanetriyl ester.
Trielaidin is a triglyceride formed by esterification of the three hydroxy groups of glycerol with elaidic acid. It derives from an elaidic acid.
(Z)-9-Octadecenoic acid 1,2,3-propanetriyl ester.
Brand Name:
Vulcanchem
CAS No.:
537-39-3
VCID:
VC20852612
InChI:
InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,54H,4-24,31-53H2,1-3H3/b28-25+,29-26+,30-27+
SMILES:
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC
Molecular Formula:
C57H104O6
Molecular Weight:
885.4 g/mol
Trielaidin
CAS No.: 537-39-3
Cat. No.: VC20852612
Molecular Formula: C57H104O6
Molecular Weight: 885.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 1,2,3-Trielaidoyl glycerol is a triacylglycerol that contains elaidic acid at the sn-1, sn-2, and sn-3 positions. Dietary administration of 1,2,3-trielaidoyl glycerol reduces serum cholesterol levels in rats compared to corn oil-fed control animals. 1,2,3-Trielaidoyl glycerol has been used as a substrate to determine the substrate specificity of S. rimosus extracellular lipase. Trielaidin is a triglyceride formed by esterification of the three hydroxy groups of glycerol with elaidic acid. It derives from an elaidic acid. (Z)-9-Octadecenoic acid 1,2,3-propanetriyl ester. |
|---|---|
| CAS No. | 537-39-3 |
| Molecular Formula | C57H104O6 |
| Molecular Weight | 885.4 g/mol |
| IUPAC Name | 2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl (E)-octadec-9-enoate |
| Standard InChI | InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,54H,4-24,31-53H2,1-3H3/b28-25+,29-26+,30-27+ |
| Standard InChI Key | PHYFQTYBJUILEZ-WUOFIQDXSA-N |
| Isomeric SMILES | CCCCCCCC/C=C/CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C/CCCCCCCC)COC(=O)CCCCCCC/C=C/CCCCCCCC |
| Impurities | Impurities: stearin, linolein. |
| SMILES | CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
| Canonical SMILES | CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
| Boiling Point | 237 °C at 18 atm |
| Colorform | Colorless to yellowish, oily liquid POLYMORPHIC |
| Melting Point | -4 °C |
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